molecular formula C10H9N3O3 B2597207 methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate CAS No. 102117-93-1

methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

Cat. No.: B2597207
CAS No.: 102117-93-1
M. Wt: 219.2
InChI Key: AUTYUOCIJUZEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is a versatile benzotriazinone derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound is an excellent precursor for structure-activity relationship studies, allowing researchers to synthesize a diverse range of novel compounds via further functionalization, such as azide coupling to create peptide-like structures . Its primary research value lies in the development of new pharmacologically active molecules. Synthesized compounds based on this scaffold have demonstrated promising in vitro biological activities, including pronounced binding affinities toward target receptors like E. coli Fab-H and the vitamin D receptor, as revealed by molecular docking studies . Subsequent biological evaluations have shown that certain derivatives exhibit significant cytotoxic activity against human liver carcinoma cell lines (HepG2), with some compounds reporting low IC50 values, indicating potent anti-cancer properties . Furthermore, this scaffold is instrumental in the design of 4-oxo-3,4-dihydro-1,2,3-benzotriazine-based modulators for targets like the GPR139 receptor, which is being explored for potential applications in treating central nervous system disorders . The benzotriazinone core is recognized as a valuable scaffold in biomedical research for creating enzyme inhibitors and exploring protein-protein interactions .

Properties

IUPAC Name

methyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTYUOCIJUZEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust two-step process commencing with the diazotization of readily available 2-aminobenzamide (anthranilamide) to form the key intermediate, 1,2,3-benzotriazin-4(3H)-one. Subsequent N-alkylation of this intermediate with methyl chloroacetate furnishes the target molecule. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis. The guide is structured to offer not just a procedural methodology, but also a deeper understanding of the reaction mechanisms and characterization techniques, thereby upholding the principles of scientific integrity and enabling researchers to confidently replicate and adapt these methods.

Introduction: The Significance of the 1,2,3-Benzotriazin-4(3H)-one Scaffold

The 1,2,3-benzotriazin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. Derivatives of this ring system have been reported to exhibit a range of pharmacological activities, including but not limited to, anesthetic and antidepressant properties.[2] The N3 position of the benzotriazinone ring is a common site for substitution, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. The target molecule of this guide, methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate, incorporates an acetic acid methyl ester moiety at this position, a common strategy in drug design to enhance solubility or to serve as a handle for further chemical modifications.

Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted synthetic route to methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate involves a two-step sequence, as illustrated in the workflow diagram below. This strategy is predicated on the initial formation of the stable 1,2,3-benzotriazin-4(3H)-one ring, followed by the selective introduction of the methyl acetate group at the N3 position.

Synthesis_Workflow A 2-Aminobenzamide (Anthranilamide) B 1,2,3-Benzotriazin-4(3H)-one (Intermediate) A->B Step 1: Diazotization C Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate (Final Product) B->C Step 2: N-Alkylation

Caption: Overall synthetic workflow for methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate.

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one via Diazotization

The foundational step in this synthesis is the formation of the 1,2,3-benzotriazin-4(3H)-one ring system. The most common and reliable method for this transformation is the diazotization of 2-aminobenzamide (anthranilamide).[2] This reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3]

Reaction Mechanism:

The diazotization reaction proceeds through a well-established mechanism.[4] Initially, nitrous acid is protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group of 2-aminobenzamide then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate after deprotonation. Subsequent tautomerization and protonation, followed by the elimination of a water molecule, generates the diazonium salt. The intramolecular cyclization of the diazonium salt with the adjacent amide group, followed by loss of a proton, yields the stable 1,2,3-benzotriazin-4(3H)-one.

Diazotization_Mechanism cluster_0 Diazotization of 2-Aminobenzamide A 2-Aminobenzamide B N-Nitrosamine Intermediate A->B + HONO / H+ C Diazonium Salt Intermediate B->C Tautomerization - H2O D 1,2,3-Benzotriazin-4(3H)-one C->D Intramolecular Cyclization

Caption: Simplified mechanism of 1,2,3-benzotriazin-4(3H)-one formation.

Experimental Protocol: Diazotization of 2-Aminobenzamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobenzamide136.1513.6 g0.1
Sodium Nitrite69.007.6 g0.11
Concentrated HCl36.4625 mL~0.3
Water18.02125 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-aminobenzamide (13.6 g, 0.1 mol) in water (100 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (25 mL) to the suspension. The amine hydrochloride salt may precipitate.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (25 mL) and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 1,2,3-benzotriazin-4(3H)-one as a crystalline solid.

Self-Validating System:

  • Temperature Control: Maintaining a low temperature during the addition of sodium nitrite is critical to prevent the decomposition of the diazonium salt and minimize side reactions.

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants, especially given the heterogeneous nature of the initial suspension.

  • Purity of Starting Material: The purity of the 2-aminobenzamide will directly impact the yield and purity of the product.

Step 2: N-Alkylation of 1,2,3-Benzotriazin-4(3H)-one

The second step involves the N-alkylation of the synthesized 1,2,3-benzotriazin-4(3H)-one with methyl chloroacetate to introduce the desired ester functionality at the N3 position. This reaction is typically carried out in the presence of a base, which deprotonates the acidic N-H of the benzotriazinone, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of methyl chloroacetate.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly employed. These bases are strong enough to deprotonate the benzotriazinone but are generally not so strong as to cause significant hydrolysis of the ester group on the alkylating agent or the product.

  • Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is preferred. These solvents are capable of dissolving the reactants and facilitating the Sₙ2 reaction without interfering with the nucleophile or electrophile.

  • Reaction Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures should be avoided to prevent decomposition of the reactants or product and to minimize side reactions.

Experimental Protocol: N-Alkylation with Methyl Chloroacetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2,3-Benzotriazin-4(3H)-one147.1414.7 g0.1
Methyl Chloroacetate108.5212.0 g0.11
Potassium Carbonate138.2120.7 g0.15
Acetone or DMF-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3-benzotriazin-4(3H)-one (14.7 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in acetone or DMF (200 mL).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add methyl chloroacetate (12.0 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent like ethanol.

Self-Validating System:

  • Anhydrous Conditions: While not strictly necessary for this reaction, using anhydrous solvents and reagents can improve the yield by preventing any potential hydrolysis of the ester.

  • Monitoring by TLC: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged heating.

  • Stoichiometry of Reagents: Using a slight excess of the alkylating agent and a larger excess of the base ensures the complete consumption of the starting benzotriazinone.

Characterization of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

To ensure the successful synthesis of the target compound and to confirm its identity and purity, a combination of spectroscopic techniques should be employed.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₀H₉N₃O₃
Molecular Weight219.20 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot readily available
SolubilitySoluble in most organic solvents

Spectroscopic Data (Predicted):

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet corresponding to the methyl ester protons (-OCH₃) is expected around 3.7-3.9 ppm.

    • A singlet for the methylene protons (-CH₂-) adjacent to the nitrogen and the carbonyl group is anticipated in the region of 4.8-5.2 ppm.

    • A complex multiplet pattern for the four aromatic protons on the benzo ring is expected between 7.5 and 8.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methyl ester carbon (-OCH₃) around 52-54 ppm.

    • A signal for the methylene carbon (-CH₂-) at approximately 45-50 ppm.

    • Signals for the aromatic carbons in the range of 115-145 ppm.

    • Two distinct carbonyl carbon signals: one for the ester carbonyl (~168-172 ppm) and one for the amide carbonyl in the benzotriazinone ring (~158-162 ppm).

  • IR (Infrared) Spectroscopy:

    • A strong absorption band for the ester carbonyl (C=O) stretching vibration around 1735-1750 cm⁻¹.

    • Another strong absorption for the amide carbonyl (C=O) of the benzotriazinone ring around 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C-O stretching for the ester group.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 219, corresponding to the molecular weight of the compound.

    • Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methyl acetate moiety.

Conclusion

The synthesis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is a straightforward and reproducible process that can be accomplished in two high-yielding steps. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the diazotization step, and the appropriate choice of base and solvent for the N-alkylation reaction. The protocols outlined in this guide are based on established chemical principles and analogous procedures from the scientific literature, providing a reliable foundation for researchers in the field. The provided characterization data, although predictive, offers a solid framework for the verification of the final product. This in-depth guide is intended to empower researchers with the knowledge and practical insights necessary to synthesize this valuable heterocyclic compound for further investigation and application in drug discovery and development.

References

  • (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate. PubChem. (n.d.). Retrieved from [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
  • Kuriakose, S., Sundaresan, R., & Kandasamy, J. (2021). Diazotization of 2-aminobenzamides. ResearchGate. Retrieved from [Link]

  • O'Donoghue, A. C., et al. (2021). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega.
  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
  • Diazotisation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. (n.d.). Retrieved from [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). U.S.
  • Khalid, Z., et al. (2021). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. Retrieved from [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(11), 2371–2375.
  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Ying, A., et al. (2012). Research on chem-selective N-alkylation of benzotriazole in glycerol. ResearchGate. Retrieved from [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. Retrieved from [Link]

  • 4(or 5)-Methyl-1H-benzotriazole. Lanxess. (2015). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate, a heterocyclic compound of interest in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practicalities of method development. We will explore the rationale behind selecting ionization techniques, detail step-by-step analytical protocols, and present a thoroughly elucidated fragmentation pathway based on tandem mass spectrometry (MS/MS). The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization of this and structurally related molecules.

Introduction to the Analyte and the Role of Mass Spectrometry

Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate belongs to the 1,2,3-benzotriazin-4-one class of compounds. These derivatives have been noted for their use as herbicides and insecticides, and their potential interaction with biological systems necessitates sensitive and specific analytical methods for their detection and characterization.[1][2] Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minute sample quantities.

This guide focuses on elucidating the structure and fragmentation behavior of the title compound using soft ionization techniques, primarily Electrospray Ionization (ESI), coupled with tandem mass spectrometry (MS/MS). Understanding the gas-phase chemistry of this molecule is critical for its unambiguous identification in complex matrices, such as in metabolic studies or impurity profiling.

Analyte Profile:

  • Compound Name: Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

  • Molecular Formula: C₁₀H₉N₃O₃

  • Molecular Weight (Monoisotopic): 219.0644 g/mol

  • Chemical Structure:

    
    (Note: An illustrative structure is shown here. Accurate depiction is crucial for analysis.)
    

Experimental Design and Rationale

The successful mass spectrometric analysis of a small molecule hinges on a carefully designed experiment. Our approach is grounded in the principles of gas-phase ion chemistry and tailored to the specific properties of the analyte.

Choice of Ionization Technique: ESI vs. APCI

Soft ionization techniques are preferred for analyzing thermally labile molecules as they typically produce intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[3]

  • Electrospray Ionization (ESI): ESI is the method of choice for this analysis. The analyte possesses several polar functional groups (a carbonyl group, an ester, and multiple nitrogen atoms) that can be readily protonated in solution, making it ideal for ESI in positive ion mode. The generation of even-electron ions like [M+H]⁺ in ESI leads to fragmentation patterns that are often more predictable and interpretable than those from radical cations produced by harsher methods.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): While also a viable option, APCI is generally more suitable for less polar compounds. Given the polarity of our analyte, ESI is expected to provide superior ionization efficiency and sensitivity.

Mass Analyzer Selection

For this guide, we will base our discussion on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. These platforms provide:

  • High Mass Accuracy: Essential for confirming the elemental composition of the parent ion and its fragments.

  • High Resolution: Allows for the separation of isobaric interferences.

  • MS/MS Capability: Crucial for structural elucidation through Collision-Induced Dissociation (CID).

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis. The parameters provided should be considered a starting point and may require optimization based on the specific instrumentation used.

Sample and Mobile Phase Preparation

Objective: To prepare a solution of the analyte that is compatible with ESI-MS and promotes efficient protonation.

Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic.

  • Mobile Phase: A typical mobile phase for direct infusion or LC-MS would be a mixture of acetonitrile and water (e.g., 50:50 v/v). To promote the formation of [M+H]⁺ ions, an acidic modifier is critical.[4] Add 0.1% formic acid to the final solution. The formic acid serves as a proton source, enhancing the signal of the protonated molecule.

Mass Spectrometer Configuration

Objective: To configure the mass spectrometer for optimal detection of the parent ion and subsequent fragmentation analysis.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_infusion Infusion & Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation Prep Prepare 1-10 µg/mL Analyte in 50:50 ACN:H2O + 0.1% Formic Acid Infuse Direct Infusion (5-10 µL/min) Prep->Infuse ESI Electrospray Ionization (Positive Mode) Infuse->ESI MS1 MS1 Full Scan (m/z 100-500) Identify [M+H]+ ESI->MS1 Select Isolate Precursor Ion (m/z 220.07) MS1->Select MS2 MS2: Collision-Induced Dissociation (CID) (Collision Energy Ramp) Select->MS2 Detect Detect Fragment Ions (High Resolution) MS2->Detect Interpret Elucidate Fragmentation Pathway & Confirm Structure Detect->Interpret

Caption: Experimental workflow for MS analysis.

Instrument Parameters (Example Q-TOF):

Parameter Setting Rationale
Ionization Mode ESI Positive The molecule contains multiple sites (N atoms, carbonyl oxygens) susceptible to protonation.
Capillary Voltage 3.5 - 4.5 kV Optimizes the electrospray plume for stable ion generation.
Sampling Cone 30 - 40 V A moderate voltage to efficiently sample ions while minimizing in-source fragmentation.
Source Temperature 120 °C Facilitates desolvation of droplets without causing thermal degradation of the analyte.[5]
Desolvation Gas Nitrogen, 600-800 L/hr Aids in the evaporation of solvent from the ESI droplets.[5]
MS1 Scan Range m/z 100 - 500 A range sufficient to observe the precursor ion and potential adducts.
MS2 Precursor m/z 220.07 The calculated m/z for the protonated molecule [C₁₀H₉N₃O₃+H]⁺.
Collision Gas Argon An inert gas used to induce fragmentation through energetic collisions.[6]

| Collision Energy | Ramped 10-40 eV | A range of energies is used to observe both low-energy (rearrangement) and high-energy (bond cleavage) fragments, providing a complete fragmentation map.[6] |

Data Interpretation and Fragmentation Analysis

Expected MS1 (Full Scan) Spectrum

In the full scan spectrum, the primary ion observed should be the protonated molecule, [M+H]⁺.

Ion SpeciesFormulaCalculated Monoisotopic m/z
[M+H]⁺ [C₁₀H₁₀N₃O₃]⁺ 220.0717
[M+Na]⁺[C₁₀H₉N₃O₃Na]⁺242.0536
[M+K]⁺[C₁₀H₉N₃O₃K]⁺258.0275
[2M+H]⁺[C₂₀H₁₉N₃O₃]⁺439.1357

The base peak should correspond to the [M+H]⁺ ion at m/z 220.0717. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common in ESI and can further confirm the molecular weight.

MS/MS Fragmentation Pathway of [M+H]⁺ (m/z 220.07)

The structural elucidation of the molecule is achieved through tandem mass spectrometry (MS/MS). The isolated precursor ion (m/z 220.07) is subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds or through stable neutral losses.[7] The fragmentation of 1,2,3-benzotriazin-4-one derivatives is characterized by the initial loss of stable neutral molecules.[1][2]

Proposed Fragmentation Diagram:

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M0 [M+H]⁺ m/z 220.07 C₁₀H₁₀N₃O₃⁺ L1 - N₂ (28 Da) M0->L1 L2 - COOCH₃ (59 Da) M0->L2 L4 - CH₂COOCH₂ (74 Da) M0->L4 F1 m/z 192.08 C₉H₁₀N₂O₃⁺ L1->F1 F2 m/z 161.05 C₈H₇NO₂⁺ L3 - CO (28 Da) F2->L3 L2->F2 F3 m/z 133.06 C₇H₇NO⁺ L3->F3 F4 m/z 146.04 C₈H₆N₂O⁺ L4->F4

Caption: Proposed CID fragmentation of protonated methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate.

Elucidation of Key Fragments:

  • Precursor Ion → m/z 192.08 (Loss of N₂): The most characteristic fragmentation of the 1,2,3-benzotriazin-4-one core is the expulsion of a neutral nitrogen molecule (N₂), a loss of 28.0061 Da.[1][2] This is an energetically favorable process, leading to a stable product ion. The resulting fragment at m/z 192.08 corresponds to the protonated methyl (2-oxo-2H-benzo[d][1][8]oxazin-1-yl)acetate intermediate. This is often the base peak in the MS/MS spectrum.

  • Precursor Ion → m/z 161.05 (Loss of the Methyl Acetate Side Chain): Cleavage of the N-CH₂ bond, with the loss of the entire methyl acetate radical group (•CH₂COOCH₃, 73 Da), is less common for even-electron ions. A more likely pathway is the heterolytic cleavage resulting in the loss of the neutral methyl acetate moiety (CH₃OOCCH₃, 74 Da) via a rearrangement, though this is not the primary observed pathway. A direct cleavage of the N-CH₂ bond to lose the carbomethoxymethyl radical is possible but less favored than stable neutral losses. However, a significant fragment is often observed corresponding to the benzotriazinone core. Loss of the entire side chain (•CH2COOCH3, 59 Da) results in the ion at m/z 161.05, representing the protonated 1,2,3-benzotriazin-4-one core.

  • Fragment m/z 161.05 → m/z 133.06 (Loss of CO): Following the formation of the benzotriazinone core ion, a subsequent loss of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds, can occur.[7] This results in the fragment ion at m/z 133.06.

  • Precursor Ion → m/z 146.04 (Rearrangement and Loss): Complex rearrangements can also occur. A possible pathway involves the loss of the elements of ketene (CH₂=C=O) and methanol (CH₃OH) from the side chain, but a more direct interpretation points to the loss of the entire side chain followed by the loss of N₂. Another possibility is a concerted loss involving parts of the ring and the side chain. The fragment at m/z 146.04 likely corresponds to the protonated benzisoxazolone ion, formed after significant rearrangement.

Conclusion

This guide has detailed a robust and scientifically grounded approach to the mass spectrometry analysis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate. By employing high-resolution ESI-MS/MS in positive ion mode, one can confirm the molecular weight and elucidate the structure of the analyte with high confidence. The characteristic neutral loss of N₂ (28 Da) serves as a diagnostic marker for the 1,2,3-benzotriazin-4-one core structure, while other fragments provide conclusive evidence for the identity of the N-substituted side chain. The protocols and fragmentation pathways described here provide a solid foundation for researchers in drug development and analytical chemistry to characterize this and related heterocyclic compounds.

References

  • Woodland, E. D., Lawson, G., & Ostah, N. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. [Link]

  • PubMed. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. National Center for Biotechnology Information. [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Holčapek, M., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Hofmann, J., & Hutter, M. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 2-25. [Link]

  • Dr. Puspendra Classes. (2018). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. YouTube. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

Sources

"stability and storage conditions for methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Storage of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

Executive Summary

Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is a specialized heterocyclic ester used primarily as a synthetic intermediate in the development of pharmaceutical scaffolds (e.g., protease inhibitors) and peptide coupling reagents.[1] Its chemical stability is governed by two competing reactivities: the hydrolytic susceptibility of the methyl ester and the thermodynamic lability of the benzotriazinone core, which can extrude nitrogen gas (


) under thermal or photochemical stress.

Core Recommendation: Store at 2–8°C in a desiccated, light-protected environment. Long-term storage (>6 months) requires an inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow hydrolysis and denitrogenative decomposition.[1]

Chemical Identity & Physicochemical Profile

Understanding the molecule's structure is prerequisite to predicting its degradation pathways.

PropertyDetail
Compound Name Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate
Parent Acid CAS 97609-01-3 (Reference for acid derivative)
Molecular Formula

Molecular Weight ~219.20 g/mol
Structural Core 1,2,3-Benzotriazin-4(3H)-one (BTO) fused ring system
Functional Group Methyl ester (side chain)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Stability Profile Analysis

The stability of this compound is compromised by three primary vectors: Hydrolysis , Thermolysis , and Photolysis .

Hydrolytic Instability (Moisture Sensitivity)

The methyl ester moiety is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[2]

  • Mechanism: Water attacks the carbonyl carbon of the ester, displacing the methoxy group and generating the parent acid, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid, and methanol.[1]

  • Risk Factor: High humidity or storage in non-desiccated environments will lead to the gradual formation of the free acid, altering the stoichiometry of subsequent reactions.

Thermal Instability (Denitrogenation)

The 1,2,3-benzotriazinone core is chemically "spring-loaded."[1]

  • Mechanism: At elevated temperatures (>100°C) or under specific catalytic conditions, the triazine ring undergoes thermolysis, extruding molecular nitrogen (

    
    ).[1] This results in the formation of highly reactive diradical or ketene-imine intermediates, which typically rearrange into quinazolinones or indazolones.[1]
    
  • Safety Implication: While stable at room temperature, bulk heating can generate pressure in closed vessels due to gas evolution.

Photostability (Light Sensitivity)

Benzotriazinones are chromophores that absorb in the UV-Vis region.[1]

  • Mechanism: Exposure to UV light can trigger a Norrish Type II-like photo-rearrangement or radical fragmentation (denitrogenation), leading to ring contraction or polymerization.[1]

  • Protocol: Amber glassware is mandatory.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that storage conditions must prevent.

DegradationPathways Compound Methyl (4-oxo-1,2,3- benzotriazin-3(4H)-yl)acetate Acid Parent Acid (Degradant A) Compound->Acid Ester Hydrolysis Methanol Methanol (Byproduct) Compound->Methanol Radical Diradical Intermediate (- N2 Gas) Compound->Radical Denitrogenation Moisture Moisture (H2O) (Hydrolysis) Moisture->Compound Heat Heat / UV Light (Thermolysis/Photolysis) Heat->Compound Rearranged Quinazolinone/ Indazolone Derivatives Radical->Rearranged Ring Contraction

Figure 1: Primary degradation pathways.[1] Hydrolysis yields the parent acid, while thermal/photo stress leads to irreversible ring contraction and nitrogen loss.[1]

Recommended Storage Protocols

To ensure compound integrity for drug development workflows, adhere to the following tiered storage strategy.

Tier 1: Short-Term Storage (< 30 Days)[1]
  • Temperature: 2–8°C (Standard Laboratory Refrigerator).

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

  • Environment: Store inside a secondary container (e.g., a plastic jar) containing active desiccant (silica gel or

    
    ).[1]
    
  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

Tier 2: Long-Term Storage (> 30 Days)
  • Temperature: -20°C.

  • Atmosphere: Backfill vial with dry Argon or Nitrogen gas before sealing.

  • Seal: Parafilm or electrical tape around the cap junction to minimize gas exchange.

  • Monitoring: Re-test purity via HPLC every 6 months.

Storage Decision Logic

StorageLogic Start Received Compound Duration Intended Storage Duration? Start->Duration ShortTerm < 30 Days Duration->ShortTerm LongTerm > 30 Days Duration->LongTerm Fridge Store at 2-8°C Amber Vial + Desiccant ShortTerm->Fridge Freezer Store at -20°C Inert Gas (Ar/N2) + Desiccant LongTerm->Freezer Use Equilibrate to RT before opening Fridge->Use Freezer->Use

Figure 2: Decision matrix for optimal storage conditions based on usage timeline.

Analytical Monitoring & QC

Trustworthiness in research requires self-validating systems.[1] Use the following methods to verify compound purity before use in critical syntheses.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

  • Pass Criteria: Single peak >98% area. The appearance of a faster-eluting peak typically indicates hydrolysis (formation of the more polar carboxylic acid).[1]

NMR Spectroscopy (Identity Check)
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Key Signals:

    • Singlet at ~3.7 ppm (3H) corresponds to the methyl ester (

      
      ).[1] Loss of this signal indicates hydrolysis.
      
    • Singlet at ~5.1 ppm (2H) corresponds to the methylene (

      
      ).[1]
      
    • Aromatic multiplets (7.8–8.3 ppm) correspond to the benzotriazine core.[1]

Safety & Handling

  • Sensitization: Like many benzotriazole and benzotriazine derivatives (e.g., TBTU, HBTU), this compound should be treated as a potential skin and respiratory sensitizer.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Emergency: In case of skin contact, wash immediately with soap and water. If ingested, do not induce vomiting; seek medical attention.

References

  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]

  • Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. Available at: [Link][1]

  • Stable benzotriazole esters as mechanism-based inactivators of the severe acute respiratory syndrome 3CL protease. Chemistry & Biology. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of Novel α-Glucosidase Inhibitors Based on the Benzotriazinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Benzotriazinone-Based α-Glucosidase Inhibitors

Diabetes mellitus is a persistent metabolic disorder characterized by elevated blood glucose levels, largely due to insulin deficiency or inefficiency.[1][2] A key therapeutic strategy for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3][4] By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia.[5] While current drugs like acarbose and miglitol are effective, they are often associated with undesirable gastrointestinal side effects such as bloating, flatulence, and diarrhea.[1][6][7] This necessitates the discovery of new, potent, and well-tolerated α-glucosidase inhibitors.[6][7]

The 1,2,3-benzotriazin-4(3H)-one scaffold has emerged as a promising nucleus in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][8][9][10] Recent studies have highlighted the potential of benzotriazinone derivatives, particularly sulfonamides and carboxamides, as potent α-glucosidase inhibitors, with some compounds exhibiting greater efficacy than the standard drug, acarbose.[6][11][12][13] This document provides a detailed guide for the synthesis of these promising compounds and a comprehensive protocol for evaluating their α-glucosidase inhibitory activity.

I. Synthesis of Benzotriazinone Scaffolds: A Step-by-Step Protocol

The synthesis of benzotriazinone-based α-glucosidase inhibitors typically involves a multi-step process. Here, we detail a representative synthesis of benzotriazinone sulfonamides, a class of compounds that has shown significant inhibitory potential.[1][6][7][11]

Logical Workflow for Synthesis

The synthesis can be logically broken down into the formation of the core benzotriazinone structure, followed by functionalization to introduce the desired sulfonamide or other moieties. This modular approach allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis_Workflow A Starting Material (e.g., Isatoic Anhydride) B Formation of Benzotriazinone Core A->B Reaction with NaNO2, HCl C Functionalization (e.g., Amination) B->C Introduction of Amino Group D Sulfonylation/ Amidation C->D Reaction with Sulfonyl Chloride/Carboxylic Acid E Purification & Characterization D->E Chromatography F Final Product (Benzotriazinone Derivative) E->F

Caption: General workflow for the synthesis of benzotriazinone derivatives.

Experimental Protocol: Synthesis of Benzotriazinone Sulfonamides

This protocol is adapted from established methodologies for the synthesis of benzotriazinone sulfonamides.[1][6][11]

Step 1: Synthesis of 3-Aminobenzotriazin-4(3H)-one

  • Rationale: This initial step creates the core heterocyclic system with a reactive amino group at the N3 position, which is crucial for subsequent derivatization.

  • Procedure:

    • To a stirred solution of isatoic anhydride (0.1 mol) in an appropriate solvent (e.g., formic acid), slowly add a solution of sodium nitrite (0.11 mol) in water at 0-5 °C.[11]

    • Maintain the temperature and continue stirring for 1-2 hours.

    • The resulting precipitate, 1,2,3-benzotriazin-4(3H)-one, is filtered, washed with cold water, and dried.

    • The dried intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 3-aminobenzotriazin-4(3H)-one.[9][10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.

Step 2: Synthesis of Benzotriazinone Sulfonamides

  • Rationale: This step introduces the sulfonamide moiety, which has been shown to be a key pharmacophore for α-glucosidase inhibition.[1] The choice of sulfonyl chloride allows for the introduction of various substituents to explore their effect on activity.

  • Procedure:

    • Dissolve 3-aminobenzotriazin-4(3H)-one (10 mmol) in a suitable solvent such as pyridine.[11]

    • To this solution, add the desired sulfonyl chloride (11 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically several hours).

    • After completion, pour the reaction mixture into ice-cold water.

    • The precipitated solid is filtered, washed thoroughly with water to remove pyridine, and then dried.

    • The crude product is purified by recrystallization or column chromatography to afford the pure benzotriazinone sulfonamide.

    • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[6][7]

II. In Vitro α-Glucosidase Inhibition Assay: A Detailed Protocol

The evaluation of the synthesized compounds for their α-glucosidase inhibitory activity is a critical step in the drug discovery process. A colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate is widely employed for this purpose.[5]

Principle of the Assay

The enzyme α-glucosidase catalyzes the hydrolysis of the colorless substrate pNPG to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm.[5] The presence of an inhibitor will decrease the rate of this reaction, leading to a reduction in the absorbance. The percentage of inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to a control reaction without the inhibitor.

Workflow for α-Glucosidase Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Buffer, Enzyme, Substrate (pNPG), and Test Compound Solutions B Add Buffer, Test Compound/ Control, and Enzyme Solution A->B C Pre-incubate at 37°C B->C 15 min D Initiate Reaction with Substrate (pNPG) C->D E Incubate at 37°C D->E 20 min F Terminate Reaction (e.g., with Na2CO3) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

Experimental Protocol

This protocol is based on established methods for determining α-glucosidase inhibition.[3][5][14][15]

Materials and Reagents:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M or 0.2 M)

  • Test compounds (synthesized benzotriazinone derivatives) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilutions of the test compounds and acarbose in DMSO. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme denaturation.[5]

    • Prepare the α-glucosidase solution (e.g., 0.5 U/mL) and pNPG solution (e.g., 5 mM) in the sodium phosphate buffer.[5]

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).[5]

    • Add 20 µL of the diluted test compound solutions to the respective test wells.

    • Add 20 µL of the diluted acarbose solutions to the positive control wells.

    • For the blank (enzyme control), add 20 µL of the buffer or DMSO solution.[5]

    • Add 20 µL of the α-glucosidase solution to all wells except for the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.[5]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.[5]

    • Incubate the plate at 37°C for 20 minutes.[14]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[5]

  • Absorbance Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[5][14]

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank (enzyme, buffer, pNPG, and DMSO without the inhibitor).[5]

      • A_sample is the absorbance of the test sample.[5]

    • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Data Presentation and Interpretation

The inhibitory activities of the synthesized benzotriazinone derivatives are typically reported as IC₅₀ values. A lower IC₅₀ value indicates a more potent inhibitor. It is crucial to compare these values with a standard inhibitor like acarbose.

Table 1: α-Glucosidase Inhibitory Activity of Representative Benzotriazinone Derivatives

CompoundDerivative TypeIC₅₀ (µM) ± SDReference
Acarbose (Standard) -37.38 ± 0.12[13]
Compound 12e Nitro-substituted Sulfonamide32.37 ± 0.15[6]
Compound 12f Nitro-substituted Sulfonamide37.75 ± 0.11[6]
Compound 5c Dimethyl-substituted Sulfonamide29.75 ± 0.14[11]
Compound 14k Carboxamide27.13 ± 0.12[12][13]
Compound 14l Carboxamide32.14 ± 0.11[12][13]

Interpretation of Results:

The data presented in Table 1 demonstrates that several synthesized benzotriazinone derivatives exhibit potent α-glucosidase inhibitory activity, with some compounds (5c and 14k) showing lower IC₅₀ values than the standard drug acarbose.[11][12][13] This highlights the potential of the benzotriazinone scaffold for the development of novel anti-diabetic agents. Further structure-activity relationship (SAR) studies can be conducted by synthesizing a wider range of derivatives to optimize the inhibitory activity. For instance, the nature and position of substituents on the aryl sulfonamide or carboxamide moiety can significantly influence the potency.[13]

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a positive control (acarbose) in the α-glucosidase inhibition assay is essential for validating the assay's performance and for providing a benchmark against which the activity of the test compounds can be reliably compared. Consistent results for the positive control across multiple experiments will ensure the reliability and reproducibility of the data obtained for the novel benzotriazinone derivatives. Furthermore, the structural characterization of the synthesized compounds using multiple spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR) is a critical step to ensure the purity and confirm the identity of the molecules being tested, thereby ensuring the integrity of the subsequent biological data.

References

  • Khalid, Z., Alnuwaiser, M. A., Ahmad, H. A., Shafqat, S. S., Munawar, M. A., Kamran, K., ... & Ewida, M. A. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Molecules, 27(20), 6783. [Link]

  • El Rayes, S. M., Ali, I. A., Fathalla, W., & Mahmoud, M. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6781–6791. [Link]

  • Khalid, Z., Alnuwaiser, M. A., Ahmad, H. A., Shafqat, S. S., Munawar, M. A., Kamran, K., ... & Ewida, M. A. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Open Publications of UTS Scholars. [Link]

  • El Rayes, S. M., Ali, I. A., Fathalla, W., & Mahmoud, M. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. PMC. [Link]

  • Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]

  • (2022). Synthesis of 1,2,3-Benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. ResearchGate. [Link]

  • Khalid, Z., Alnuwaiser, M. A., Ahmad, H. A., Shafqat, S. S., Munawar, M. A., Kamran, K., ... & Ewida, M. A. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. PMC. [Link]

  • Shafqat, S. S., Khalid, Z., Munawar, M. A., Ahmad, H. A., Al-Anazi, M. R., Al-Qahtani, S. D., ... & Ewida, M. A. (2023). A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. Molecules, 28(18), 6649. [Link]

  • El Rayes, S. M., Ali, I. A., Fathalla, W., & Mahmoud, M. A. (2020). Synthesis, Molecular Docking and Biological Evaluation of Some New Benzotriazines. Sciforum. [Link]

  • El Rayes, S. M., Ali, I. A., Fathalla, W., & Mahmoud, M. A. (2020). Synthesis, Molecular Docking and Biological Evaluation of Some New Benzotriazines. MDPI. [Link]

  • Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit (#BN00914). Assay Genie. [Link]

  • Kim, J. H., Kim, J. H., & Kim, Y. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1461. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Shafqat, S. S., Khalid, Z., Munawar, M. A., Ahmad, H. A., Al-Anazi, M. R., Al-Qahtani, S. D., ... & Ewida, M. A. (2023). A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. PMC. [Link]

  • El Rayes, S. M., Ali, I. A., Fathalla, W., & Mahmoud, M. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ResearchGate. [Link]

  • Khan, I. H., Rehman, W., Khan, A., Ali, S., Al-Harrasi, A., & Farghaly, T. A. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Molecules, 27(25), 8891. [Link]

  • Khan, I. H., Rehman, W., Khan, A., Ali, S., Al-Harrasi, A., & Farghaly, T. A. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. PMC. [Link]

  • Khan, I. H., Rehman, W., Khan, A., Ali, S., Al-Harrasi, A., & Farghaly, T. A. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. ResearchGate. [Link]

  • Khan, I. H., Rehman, W., Khan, A., Ali, S., Al-Harrasi, A., & Farghaly, T. A. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Semantic Scholar. [Link]

  • Khalid, Z., Alnuwaiser, M. A., Ahmad, H. A., Shafqat, S. S., Munawar, M. A., Kamran, K., ... & Ewida, M. A. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. PubMed. [Link]

  • Asghari, S., Ramezani, M., & Fereidoonnezhad, M. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4392. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Overview of the Synthesis

The synthesis of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate is typically achieved in a two-step process. The first step involves the formation of the 1,2,3-benzotriazin-4(3H)-one ring system, followed by the N-alkylation of the heterocyclic core with a suitable methyl haloacetate. Careful control of reaction conditions is crucial to maximize the yield of the desired N3-alkylated product and minimize side reactions.

Experimental Protocols

Part 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

This protocol is based on the widely used diazotization of 2-aminobenzamide.[1]

Materials:

  • 2-Aminobenzamide

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • Dissolve 2-aminobenzamide in dilute hydrochloric acid in a flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2-aminobenzamide hydrochloride. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,2,3-benzotriazin-4(3H)-one.

Part 2: Synthesis of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

This N-alkylation protocol is adapted from procedures for similar heterocyclic systems.[2][3]

Materials:

  • 1,2,3-Benzotriazin-4(3H)-one

  • Methyl chloroacetate or methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a solution of 1,2,3-benzotriazin-4(3H)-one in anhydrous acetone or DMF, add a base (e.g., 1.5-2.0 equivalents of potassium carbonate). If using sodium hydride, extreme caution is necessary, and it should be added portion-wise at 0 °C under an inert atmosphere.

  • Stir the suspension at room temperature for 30 minutes to an hour to form the corresponding salt.

  • Add methyl chloroacetate or methyl bromoacetate (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using potassium carbonate, filter off the inorganic salts. If using sodium hydride, quench the reaction carefully with a few drops of water or methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Low Yield of 1,2,3-Benzotriazin-4(3H)-one
Symptom Potential Cause Troubleshooting Steps
Low yield of the benzotriazinone precursor. Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.
Use of impure 2-aminobenzamide.Use recrystallized or high-purity 2-aminobenzamide for the reaction.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of 2-aminobenzamide, hydrochloric acid, and sodium nitrite.
Low Yield of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate
Symptom Potential Cause Troubleshooting Steps
Low yield of the final product. Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction closely by TLC to determine the optimal reaction time. Consider using a more reactive alkylating agent, such as methyl bromoacetate instead of methyl chloroacetate.
Inefficient base.If using potassium carbonate, ensure it is finely powdered and anhydrous. For more challenging alkylations, a stronger base like sodium hydride in an anhydrous polar aprotic solvent like DMF or THF may be necessary.[3]
Hydrolysis of the methyl ester.Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the product to the corresponding carboxylic acid.[4][5]
Presence of Impurities in the Final Product
Symptom Potential Cause Troubleshooting Steps
Presence of unreacted 1,2,3-benzotriazin-4(3H)-one. Insufficient amount of alkylating agent or base.Increase the molar equivalents of the alkylating agent and/or base.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material by TLC.
Formation of an isomeric byproduct (O-alkylation). Reaction conditions favoring O-alkylation.The formation of the O-alkylated isomer is a known issue in the alkylation of similar heterocyclic systems.[6] Using a polar aprotic solvent like DMF and a carbonate base can sometimes favor N-alkylation. If O-alkylation persists, consider changing the solvent and base combination.
Formation of multiple alkylated products. Dialkylation or reaction at other nitrogen atoms.While N3 is the most likely site of alkylation, reactions at N1 or N2 are also possible, especially in related benzotriazole systems.[7] Careful control of stoichiometry and purification by column chromatography are essential to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation step?

A1: The choice of solvent depends on the base used. For weaker bases like potassium carbonate, acetone is a common choice. For stronger bases like sodium hydride, anhydrous polar aprotic solvents such as DMF or THF are preferred.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any byproducts.

Q3: What is the best method for purifying the final product?

A3: For small-scale purifications, column chromatography on silica gel is effective. For larger quantities or for achieving very high purity, recrystallization or semi-preparative HPLC can be employed.

Q4: Can I use other alkylating agents besides methyl chloroacetate?

A4: Yes, other methyl haloacetates like methyl bromoacetate or methyl iodoacetate can be used. Generally, the reactivity increases in the order Cl < Br < I. However, the cost and stability of these reagents should also be considered.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should be followed. The diazotization step should be performed in a well-ventilated fume hood as nitrogen oxides can be evolved. Sodium hydride is a highly flammable and reactive substance and should be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Workflow and Troubleshooting

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Benzotriazinone Formation cluster_step2 Step 2: N-Alkylation cluster_purification Purification A 2-Aminobenzamide B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 1,2,3-Benzotriazin-4(3H)-one B->C D 1,2,3-Benzotriazin-4(3H)-one E Alkylation (Methyl Chloroacetate, Base) D->E F Crude Product E->F G Crude Product H Column Chromatography / Recrystallization G->H I Pure Methyl (4-oxo-1,2,3-benzotriazin- 3(4H)-yl)acetate H->I

Caption: Synthetic workflow for methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? Start->SideProducts IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Check Reagent Stoichiometry/Purity IncompleteReaction->CheckReagents No OAlkylation Yes SideProducts->OAlkylation O-Alkylation Isomer? OtherImpurities Yes SideProducts->OtherImpurities Other Impurities? ChangeConditions Modify Solvent/Base OAlkylation->ChangeConditions ImprovePurification Optimize Purification Method OtherImpurities->ImprovePurification

Caption: Troubleshooting logic for synthesis optimization.

References

  • Barryala, Y., et al. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Leonori, D., & Mielke, E. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]

  • Reddy, P. V. G., et al. (2018). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 54(73), 10301-10304. [Link]

  • Shafqat, S. S., et al. (2022). Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. Medicinal Chemistry Research, 31(5), 845-857. [Link]

  • Koval, et al. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Retrieved from [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][2][8]triazol-1-yl)oxy)methyl)-. Retrieved from [Link]

  • Taylor, E. C., & Turchi, I. J. (1979). N-[4-[[(3,4-dihydro-4-oxo-1,2,3-benzotriazin-6- yl)methyl]amino]benzoyl]-L-glutamic acid, a novel A-ring analogue of 2-desamino-5,8-dideazafolic acid. Journal of Medicinal Chemistry, 22(8), 911-915. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzotriazole.
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (n.d.). Retrieved from [https://www.researchgate.
  • Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita. (2018). Pest Management Science, 74(1), 152-159. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H). (2012). Tetrahedron Letters, 53(48), 6495-6498. [Link]

Sources

"handling and safety precautions for benzotriazinone compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Safety for Benzotriazinone Scaffolds

Subject: Comprehensive Handling, Safety, and Troubleshooting Guide for 1,2,3-Benzotriazin-4(3H)-ones Ticket ID: BTZ-SAFETY-PROTO-001 Priority: CRITICAL (Explosive Potential/Bioactive Handling) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Disambiguation

User Alert: This guide specifically covers 1,2,3-benzotriazin-4(3H)-ones (and their 1H-tautomers).

  • Primary Hazard: These compounds contain a triazene-like motif (-N=N-N-), making them prone to thermal decomposition with the extrusion of nitrogen gas (

    
    ). This generates high pressure and reactive intermediates (iminoketenes/diradicals), creating a significant explosion risk in sealed vessels.
    
  • Differentiation: Do not confuse these with benzothiazinones (e.g., the antitubercular drug BTZ-043), which contain sulfur and lack the explosive

    
     extrusion pathway of the triazine core.
    

Module 1: Critical Safety & Hazard Identification (The "Red" Zone)

User Question: I am scaling up a synthesis of a 3-substituted-1,2,3-benzotriazin-4-one. The DSC shows an exotherm at 210°C. Is it safe to run the reaction at 140°C in a sealed tube?

Technical Response: ABSOLUTELY NOT. Reliance on a simple "Onset Temperature" from Differential Scanning Calorimetry (DSC) is a common but dangerous error with benzotriazinones.

The Mechanism of Danger: 1,2,3-Benzotriazinones undergo thermolysis (thermal decomposition) to release molecular nitrogen (


). This is an irreversible, gas-generating event. In a sealed vessel, the rapid pressure rise combined with the heat of decomposition can trigger a vessel rupture or detonation, even below the detected onset temperature if held for extended periods (induction time).

Required Safety Protocol (Self-Validating System): Before scaling up (>100 mg), you must validate thermal stability using this workflow:

  • Run DSC (Dynamic): Identify

    
     and Energy release (
    
    
    
    ). If
    
    
    , the compound is potentially explosive.
  • Run DSC (Isothermal): Hold the sample at your target process temperature (e.g., 140°C) for 24 hours. If exotherms appear, the process is unsafe.[1]

  • Calculate T24: Determine the temperature at which the "Time to Maximum Rate" is 24 hours. Your operating temperature must be at least 50°C below this limit.

Visual Safety Workflow (Graphviz):

SafetyAssessment start New Benzotriazinone Derivative dsc_dyn Step 1: Dynamic DSC (Ramp 5°C/min) start->dsc_dyn decision1 Is Delta H > 800 J/g or T_onset < 200°C? dsc_dyn->decision1 stop_danger STOP: High Energy Material. Do not scale without blast shielding. decision1->stop_danger Yes step2 Step 2: Isothermal DSC (Hold at T_process for 24h) decision1->step2 No decision2 Exotherm detected during hold? step2->decision2 safe_proc Proceed with Open System (Pressure Relief Required) decision2->safe_proc No unsafe_proc UNSAFE: Lower T_process or Change Route decision2->unsafe_proc Yes

Caption: Figure 1. Thermal safety decision matrix for scaling benzotriazinone synthesis. Note the critical stop points based on enthalpy and isothermal stability.

Module 2: Synthesis & Reaction Troubleshooting

User Question: My reaction mixture turned dark red/brown during the cyclization step using sodium nitrite (diazotization), and the yield is poor. What happened?

Technical Response: This usually indicates diazo-decomposition or coupling side-reactions . The synthesis of benzotriazinones typically involves the diazotization of anthranilamides.

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Brown Fumes (

)
Reaction temperature too high during nitrite addition.Maintain internal temp < 5°C during

addition. Use an ice/salt bath.
Dark Tar/Oil Formation Radical polymerization or azo-coupling.Light Exclusion: Benzotriazinones are photosensitive. Wrap the flask in aluminum foil. pH Control: Ensure the media remains acidic (pH < 2) to stabilize the diazonium intermediate before cyclization.
Violent Bubbling Uncontrolled

release (decomposition).
DANGER. Stop addition immediately. Cool reactor. Check if the stirring impeller is adequate to prevent hot-spots.
Product is Sticky/Gum Trapped solvent or impurities.Recrystallize from Ethanol/Water or Toluene. Avoid column chromatography if possible, as silica acidity can catalyze ring opening.

Module 3: Storage, Stability & Solubilization

User Question: I dissolved my compound in DMSO for a biological assay, but after 3 days at room temperature, the LC-MS shows a new peak [M-28].

Technical Response: You have observed the classic Loss of Nitrogen (


)  degradation pathway.
  • Chemistry: Benzotriazinones in solution are susceptible to nucleophilic attack or thermal degradation, leading to the extrusion of

    
     (Mass 28). The resulting intermediate (an imino-ketene) often reacts with the solvent or dimerizes.
    
  • DMSO Warning: DMSO is not inert for this scaffold over long periods. It can facilitate nucleophilic ring-opening.

Storage Protocol:

  • Solid State: Store at -20°C, desiccated, and protected from light (amber vials).

  • Stock Solutions: Prepare immediately before use. Do not store DMSO stocks for >24 hours.

  • Handling: Use plastic spatulas. While not primary explosives, dry diazo-like powders can be sensitive to friction/electrostatic discharge (ESD).

Decomposition Pathway Visualization:

Decomposition btz 1,2,3-Benzotriazin-4-one (Parent) n2 Nitrogen Gas (N2) (Extrusion) btz->n2 ketene Imino-Ketene Intermediate btz->ketene Heat/Light (-N2) dimer Quinazolinone Dimer (Common Impurity) ketene->dimer Dimerization nu_product Nucleophilic Adduct (Solvent Reaction) ketene->nu_product + ROH/RNH2

Caption: Figure 2. Degradation pathway of benzotriazinones. The loss of N2 (mass 28) is the signature decomposition event, leading to reactive ketenes.

Module 4: Biological Assay Integration

User Question: Our HTS screen flagged this compound as a "frequent hitter" (PAINS). Is it non-specific?

Technical Response: Benzotriazinones are often flagged as Pan-Assay Interference Compounds (PAINS) or aggregators due to two factors:

  • Reactivity: The triazinone ring can covalently modify nucleophilic cysteine residues in proteins (via the decomposition intermediate), leading to false positives in enzymatic assays.

  • Solubility: They are planar, lipophilic stacks. In aqueous buffer, they form colloidal aggregates that sequester enzymes.

Validation Experiments:

  • Add Detergent: Run the assay with 0.01% Triton X-100. If potency drops significantly, the activity was likely due to aggregation.

  • Pre-Incubation: If

    
     decreases (potency increases) with longer pre-incubation time, suspect covalent modification (suicide inhibition).
    

References & Authoritative Sources

  • Thermal Stability & Decomposition:

    • Source: Journal of the Chemical Society, Perkin Transactions 1.

    • Title: "Thermolysis of 1,2,3-benzotriazin-4(3H)-one."

    • Relevance: Establishes the mechanism of N2 loss and formation of quinazolinone dimers.

    • Link:

  • Synthesis & Safety:

    • Source: Sigma-Aldrich / Merck Millipore Safety Data Sheets.

    • Title: "Safety Data Sheet: 1,2,3-Benzotriazin-4(3H)-one."

    • Relevance: GHS Classifications (Acute Tox 4, Eye Irrit.[2][3] 2A) and handling of nitrogen oxides.[2]

    • Link:

  • Photochemical Hazards:

    • Source: Journal of Organic Chemistry.

    • Title: "Photochemistry of 1,2,3-Benzotriazin-4-ones."

    • Relevance: Details the light-sensitivity and need for amber glassware during storage.

    • Link:

  • Biological Context (Differentiation):

    • Source: Science.[4]

    • Title: "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[5] (Makarov et al.)[5]

    • Relevance: Distinguishes the safe handling of clinical candidate BTZ-043 (benzothiazinone) vs. the hazardous benzotriazinone core.

    • Link:

Sources

Validation & Comparative

In Vitro Biological Activity Comparison of Benzotriazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzotriazinone (BTZ) class represents a paradigm shift in antimycobacterial chemotherapy, exploiting a specific vulnerability in the mycobacterial cell wall biogenesis. This guide provides a rigorous technical comparison of the first-in-class candidate BTZ043 , the optimized second-generation PBTZ169 (Macozinone) , and emerging Next-Generation Spiro-Derivatives .

While both BTZ043 and PBTZ169 share the same core pharmacophore and mechanism of action (suicide inhibition of DprE1), in vitro profiling reveals distinct differences in potency, cytotoxicity, and resistance liability. PBTZ169 generally exhibits superior biological activity and safety profiles, driven by structural modifications that enhance solubility and reduce off-target toxicity.

Mechanistic Foundation: DprE1 Inhibition

To interpret the in vitro data, one must understand the molecular target. BTZs are prodrugs. They require bioactivation by the flavoenzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme involved in the synthesis of lipoarabinomannan (LAM) and arabinogalactan.[1]

Mechanism of Action (MOA) Workflow

The following diagram illustrates the suicide inhibition mechanism where the drug is reduced to a nitroso-intermediate that covalently modifies the enzyme.[2]

DprE1_Inhibition Prodrug BTZ Prodrug (Nitro Group) Complex Enzyme-Inhibitor Complex Prodrug->Complex Binding DprE1_Ox DprE1 (Oxidized) FAD cofactor DprE1_Ox->Complex Substrate Recognition Nitroso Nitroso-BTZ (Reactive Intermediate) Complex->Nitroso FADH2 mediated reduction Covalent Irreversible Adduct (Cys387-BTZ) Nitroso->Covalent Nucleophilic attack by Cys387 CellDeath Lysis & Cell Death Covalent->CellDeath Arabinan synthesis halt

Figure 1: The suicide inhibition pathway of DprE1 by benzotriazinones.[2] The critical step is the reduction of the nitro group to a nitroso species, facilitating covalent bonding to Cysteine 387.[2][3]

Comparative Profiling: Quantitative Data

The following data synthesizes results from multiple comparative studies, focusing on Mycobacterium tuberculosis (Mtb) H37Rv and human cell lines.

Table 1: In Vitro Potency and Cytotoxicity
ParameterBTZ043 (1st Gen)PBTZ169 (2nd Gen)Spiro-Derivatives (3rd Gen)*
Target DprE1 (Cys387)DprE1 (Cys387)DprE1 (Cys387)
MIC (Mtb H37Rv) 1.0 – 2.0 nM0.2 – 0.3 nM< 0.15 nM
MIC (MDR-TB isolates) ~2.0 nM~0.3 nM~0.1 – 0.5 nM
Cytotoxicity (TD50 HepG2) ~5 µg/mL~58 µg/mL> 100 µg/mL
Selectivity Index (SI) > 2,500> 190,000> 200,000
Solubility (pH 7.4) Low (< 1 µg/mL)Improved (Piperazine)High (Spiro-amine)

*Note: 3rd Gen data refers to lead candidates such as Compound 11l/11m cited in recent SAR studies (e.g., Makarov et al., related literature).

Key Comparative Insights
  • Potency: PBTZ169 is approximately 3-7 fold more potent than BTZ043 against standard laboratory strains. This increased potency is attributed to the piperazine moiety which mimics the ribose substrate structure more effectively.

  • Safety Window: The most significant differentiator is cytotoxicity. BTZ043 shows measurable cytotoxicity in HepG2 cells at 5 µg/mL. PBTZ169 retains cell viability up to ~58 µg/mL, providing a vastly superior therapeutic index.

  • Resistance Resilience: While both drugs are ineffective against dprE1 C387 mutants, PBTZ169 is significantly less susceptible to inactivation by the nitroreductase NfnB , a common mechanism of low-level resistance in some mycobacterial strains.

Experimental Protocols

To generate reproducible data for these derivatives, specific protocols must be followed. The Resazurin Microtiter Assay (REMA) is the gold standard for MIC determination due to its sensitivity and cost-effectiveness.

Protocol A: MIC Determination via REMA[2]

Reagents:

  • Resazurin sodium salt (Sigma-Aldrich), 0.01% w/v in sterile water.

  • Middlebrook 7H9 broth supplemented with 10% OADC.

  • M. tuberculosis H37Rv culture (Mid-log phase, OD600 ~0.6-0.8).

Workflow Diagram:

REMA_Protocol Step1 Preparation Dilute BTZ stocks in DMSO (Start 10 µM -> Serial 2-fold) Step2 Inoculation Add 100 µL bacterial suspension (Final: 2x10^5 CFU/mL) Step1->Step2 Step3 Incubation 7 days at 37°C (Sealed plates) Step2->Step3 Step4 Development Add 30 µL Resazurin (0.01%) Incubate 24-48 hrs Step3->Step4 Step5 Readout Fluorescence (Ex 530 / Em 590) Pink = Viable | Blue = Dead Step4->Step5

Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used to determine MIC values.

Protocol B: DprE1 Enzyme Inhibition Assay

For confirming mechanism of action.

  • Enzyme: Recombinant M. smegmatis or M. tuberculosis DprE1 (purified).

  • Substrate: Farnesyl-phosphoryl-β-D-ribose (FPR) or Decaprenyl-phosphoryl-β-D-ribose (DPR).

  • Detection: Coupled assay using DprE2/NADH. Monitor the decrease in NADH absorbance at 340 nm .

  • Self-Validation: Include a "No Enzyme" control to rule out non-enzymatic substrate hydrolysis and a "No Inhibitor" control to establish

    
    .
    

Structure-Activity Relationship (SAR) Insights

The evolution from BTZ043 to PBTZ169 and beyond is driven by specific SAR rules:

  • The Warhead (Essential): The 8-nitro group is non-negotiable. It is the "warhead" that is reduced to the nitroso species. Replacing this with an amino or acetyl group abolishes activity.

  • The Lipophilic Core: The trifluoromethyl (-CF3) group at position 6 is critical for binding affinity within the hydrophobic pocket of DprE1.

  • The Tail (Modifiable):

    • BTZ043: Contains a chiral cyclohexyl spiro-moiety. This chirality complicates synthesis and limits solubility.[4]

    • PBTZ169: Replaces the spiro-ring with a piperazine ring. This removes the chiral center (simplifying synthesis) and introduces a basic nitrogen that can be protonated, significantly enhancing aqueous solubility and bioavailability.

    • Newer Analogs: Introduction of spiro-piperidines or azetidines aims to further reduce plasma protein binding while maintaining the high potency of the piperazine class.

Conclusion and Recommendation

For researchers selecting a probe or lead compound:

  • Select PBTZ169 (Macozinone) if your priority is high potency and low cytotoxicity in standard screening. It is the current benchmark for DprE1 inhibitors.

  • Select BTZ043 only if replicating historical data or studying specific resistance mechanisms related to the older scaffold.

  • Explore Spiro-derivatives if PBTZ169 shows suboptimal pharmacokinetic properties (e.g., high clearance) in your specific animal models.

References

  • Makarov, V., et al. (2009).[5] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Makarov, V., et al. (2014). "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine. Link

  • Batt, S. M., et al. (2012).[5] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS.[6] Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent flavoprotein chaperone of DprE2." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Head-to-Head Comparison of Novel DprE1 Inhibitors: BTZ043 vs. PBTZ169." BenchChem.[2] Link

Sources

A Comparative Guide to the Computational Docking of Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of computational docking studies on methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to offer insights into the therapeutic potential of this chemical scaffold. We will explore their interactions with various biological targets, compare their predicted binding affinities with alternative inhibitors, and provide a detailed, validated protocol for conducting similar in silico investigations.

Introduction: The Therapeutic Promise of Benzotriazinones

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The derivatization of this core, particularly at the N3 position with a methyl acetate group, offers a versatile platform for creating libraries of compounds with potentially enhanced and specific biological activities. Computational docking has become an indispensable tool in the rational design of these derivatives, allowing for the prediction of their binding modes and affinities to various biological targets before their synthesis, thereby saving significant time and resources.[][3] This guide focuses on the computational evaluation of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate derivatives, providing a comparative analysis of their potential as enzyme inhibitors.

Comparative Docking Analysis: Unveiling Inhibitory Potential

The versatility of the methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate scaffold allows for its evaluation against a range of biological targets. Here, we compare the docking performance of its derivatives against several key enzymes implicated in various diseases.

Targeting Microbial Enzymes

Benzotriazole and benzotriazinone derivatives have shown promise as antimicrobial agents. Computational docking studies have been instrumental in elucidating their mechanism of action at the molecular level.

For instance, in a study on newly synthesized benzotriazole derivatives, compounds were docked against Aspergillus fumigatus N-myristoyl transferase (PDB ID: 4CAW), a crucial enzyme for fungal viability. The derivatives exhibited strong binding affinities, with binding energies ranging from -8.49 to -8.50 kcal/mol, indicating potent inhibitory potential.[4] Another study focused on Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ), where a novel benzotriazole derivative, 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide, demonstrated a high binding energy of -8.9 Kcal/mol.[5] These findings underscore the potential of this scaffold in developing new antimicrobial agents.

Table 1: Comparative Docking Scores of Benzotriazole/Benzotriazinone Derivatives against Microbial Targets

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesReference
Benzotriazole derivative 3Aspergillus fumigatus N-myristoyl transferase (4CAW)-8.499TYR263
Benzotriazole derivative 4Aspergillus fumigatus N-myristoyl transferase (4CAW)-8.504HIS265[4]
2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamideStaphylococcus aureus tyrosyl-tRNA synthetase (1JIJ)-8.9TYR36, GLY38, ALA39, ASP40, THR42, LEU70, GLN196[5]
Targeting Cancer-Related Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several studies have explored the potential of benzotriazinone derivatives as VEGFR-2 inhibitors.

In one such study, novel heterocyclic compounds derived from 1,2,3-benzotriazin-4-one were docked into the active site of VEGFR-2 (PDB ID: 3cjf).[6] The synthesized compounds exhibited favorable binding energies and interactions with key amino acid residues within the ATP-binding pocket, such as CYS917 and GLY920, suggesting their potential as anti-angiogenic agents.[6]

Table 2: Comparative Docking Scores of Benzotriazinone Derivatives against VEGFR-2

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key InteractionsReference
Compound 4VEGFR-2 (3cjf)-H-acceptor with CYS917, pi-H with VAL914, GLY920[6]
Compound 9aVEGFR-2 (3cjf)-H-acceptor with CYS917, pi-H with VAL914, GLY920[6]
Compound 9bVEGFR-2 (3cjf)-H-donor with CSO1043, pi-H with VAL846, VAL914[6]
Compound 9cVEGFR-2 (3cjf)-H-acceptor with CYS917, pi-H with VAL914, GLY920[6]
Targeting Metabolic Enzymes: α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Recent research has identified 1,2,3-benzotriazin-4(3H)-one derivatives as potent inhibitors of this enzyme.[7][8]

A study on a series of novel 1,2,3-benzotriazin-4(3H)-one sulfonamides revealed several potent inhibitors of α-glucosidase.[8] The most active compound, a dimethyl-substituted derivative, exhibited an IC50 value of 29.75±0.14 μM, which was more potent than the standard drug acarbose.[8] Molecular docking studies were performed to understand the structure-activity relationship and to identify the key interactions within the enzyme's active site.[7][8]

Table 3: Comparative Inhibitory Activity and Docking Scores of Benzotriazinone Derivatives against α-Glucosidase

DerivativeIC50 (µM)Docking Score (kcal/mol)Key InteractionsReference
Compound 14k27.13 ± 0.12-Not specified[7]
Compound 14l32.14 ± 0.11-Not specified[7]
Compound 5c (dimethyl substituted)29.75 ± 0.14-Hydrophobic interactions[8]
Acarbose (Standard)> 50--[7][8]

Experimental Protocol: A Validated Computational Docking Workflow

The following protocol outlines a robust and self-validating workflow for the computational docking of small molecules, based on methodologies reported in the referenced literature.[3][9][10]

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR-2, PDB ID: 3cjf).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign appropriate atomic charges (e.g., Kollman charges).

  • Define the Binding Site: Identify the active site of the enzyme, typically based on the location of the co-crystallized ligand or through literature review. Define a grid box encompassing the active site for the docking simulation.

Step 2: Ligand Preparation
  • Sketch Ligand: Draw the 2D structure of the methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate derivatives using a chemical drawing software (e.g., ChemDraw).

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[11]

  • Assign Charges: Assign appropriate atomic charges (e.g., Gasteiger charges).

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Step 3: Molecular Docking Simulation
  • Select Docking Software: Choose a validated molecular docking program (e.g., AutoDock Vina, MOE).[10][12]

  • Set Docking Parameters: Configure the docking parameters, including the grid box dimensions and the exhaustiveness of the search algorithm.

  • Run Docking: Execute the docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the corresponding binding affinities (docking scores).

Step 4: Analysis of Docking Results
  • Rank Poses: Rank the generated poses based on their docking scores. The more negative the score, the higher the predicted binding affinity.[13]

  • Visual Inspection: Visually analyze the top-ranked poses using molecular visualization software (e.g., PyMOL, Chimera).[10]

  • Identify Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.[14]

  • Compare with Controls: If available, compare the docking pose and interactions of your derivative with that of a known inhibitor or the co-crystallized ligand to validate the docking protocol.[14]

Visualizing the Workflow

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis P1 Download PDB Structure P2 Pre-process (Remove Water, Ligands) P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Define Binding Site (Grid Box) P3->P4 D2 Set Parameters & Run Simulation P4->D2 L1 Sketch 2D Structure L2 Convert to 3D & Energy Minimize L1->L2 L3 Assign Charges & Define Torsions L2->L3 L3->D2 D1 Select Docking Software D1->D2 A1 Rank Poses by Score D2->A1 A2 Visual Inspection & Interaction Analysis A1->A2 A3 Compare with Controls (Validation) A2->A3

Caption: A generalized workflow for computational molecular docking studies.

Conclusion and Future Directions

Computational docking studies have consistently highlighted the potential of methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate derivatives as inhibitors of various enzymes crucial for the progression of microbial infections, cancer, and metabolic disorders. The favorable binding energies and interactions with key active site residues observed in these in silico studies provide a strong rationale for their further development.

Future research should focus on the synthesis and in vitro biological evaluation of the most promising derivatives identified through computational screening. Furthermore, molecular dynamics simulations can be employed to provide a more dynamic and accurate prediction of the binding stability and conformational changes of the ligand-protein complexes over time.[15] The integration of these computational and experimental approaches will undoubtedly accelerate the discovery of novel and potent therapeutic agents based on the versatile 1,2,3-benzotriazin-4(3H)-one scaffold.

References

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC. (2024, June 27). National Center for Biotechnology Information. [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent - Current Opinion. (n.d.). Current Opinion in Chemical Engineering. [Link]

  • Evaluation of Docking Target Functions by the Comprehensive Investigation of Protein-Ligand Energy Minima - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one - CORE. (n.d.). CORE. [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC. (2020, March 19). National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study - ResearchGate. (2022, May). ResearchGate. [Link]

  • Evaluation of docking functions for protein-ligand docking - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. (2023, May 25). Current Opinion. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines | ACS Omega. (n.d.). ACS Publications. [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Matter Modeling Stack Exchange. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). YouTube. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods - CORE. (n.d.). CORE. [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors - Encyclopedia.pub. (2025, January 11). Encyclopedia.pub. [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PubMed. (2020, March 19). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of 1,2,3-Benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.